

Application Note: High-Resolution UPLC Profiling of Ozagrel Sodium and Related Impurities

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Compound of Interest

Compound Name: Ozagrel impurity IV

Cat. No.: B13052664

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Executive Summary

Ozagrel Sodium (Sodium (E)-3-(4-(1H-imidazol-1-ylmethyl)phenyl)acrylate) is a selective thromboxane A₂ (TXA₂) synthase inhibitor used to treat bronchial asthma and improve cerebral motion following subarachnoid hemorrhage.[1] As a drug substance containing both a basic imidazole moiety and an acidic carboxylate group, Ozagrel presents unique chromatographic challenges, particularly in separating its geometric isomer (Z-form) and synthetic intermediates.

This guide provides a modernized Ultra-Performance Liquid Chromatography (UPLC) protocol designed to replace traditional HPLC methods (e.g., Japanese Pharmacopoeia). By transitioning to sub-2-micron particle technology, this method reduces run times from 20+ minutes to under 5 minutes while significantly enhancing resolution (

) between the critical E/Z isomers.

Chemical Context & Impurity Landscape[2]

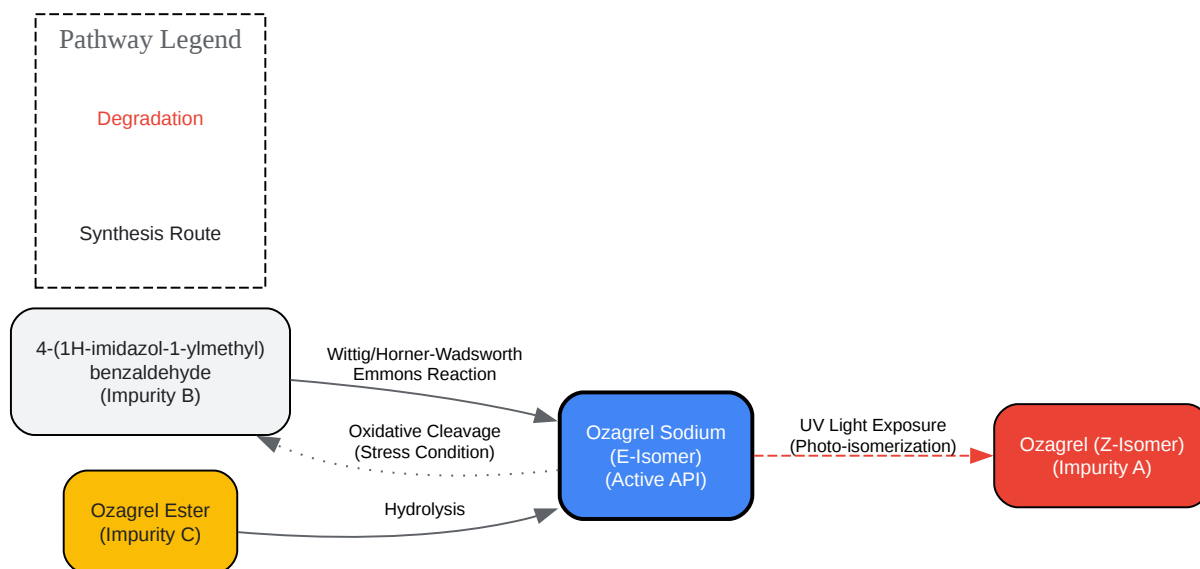
Understanding the structural behavior of Ozagrel is prerequisite to method design. The molecule is amphoteric; its retention is highly sensitive to mobile phase pH.

Key Analytes

Compound Name	Structure / Description	Origin	Classification
Ozagrel Sodium	(E)-isomer.[1][2][3][4] [5][6] Active Pharmaceutical Ingredient (API).[5][7] [8]	API	Target
Impurity A (Z-Isomer)	(Z)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid.	Degradation (Photo-isomerization)	Critical Impurity
Impurity B (Aldehyde)	4-(1H-imidazol-1-ylmethyl)benzaldehyde.	Synthetic Intermediate	Process Impurity
Impurity C (Ester)	Methyl/Ethyl (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylate.	Synthesis Byproduct	Process Impurity

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway (Photo-isomerization) and synthetic origins that necessitate this specific separation capability.



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Caption: Mechanistic pathway showing the origin of Impurity B (synthesis) and the critical photo-degradation to Impurity A (Z-isomer).

Method Development Strategy (Expertise & Causality)

The pH Dilemma & Resolution

Ozagrel contains an imidazole ring (

) and a carboxylic acid (

).

- Traditional HPLC (JP Method): Often uses neutral Phosphate buffers. At pH 7.0, the imidazole is partially uncharged and the acid is ionized, leading to potential peak tailing due to secondary silanol interactions with the basic nitrogen.

- UPLC Strategy: We utilize a low pH (pH 2.5) Formic Acid mobile phase.[9]
 - Why? At pH 2.5, the carboxylic acid is protonated (neutral) and the imidazole is protonated (cationic). This distinct cationic state provides excellent retention and peak shape on modern Hybrid Particle (BEH) C18 columns, which resist dewetting and silanol activity. It also makes the method MS-compatible by default.

Column Selection

- Stationary Phase: Ethylene Bridged Hybrid (BEH) C18.
- Geometry: 2.1 x 50 mm, 1.7 μm . [9][10]
- Reasoning: The BEH particle allows operation at high pH if needed, but more importantly, provides the mechanical strength for UPLC pressures (up to 15,000 psi). The 1.7 μm particle size is critical for resolving the E/Z isomers, which have very similar hydrophobicity.

Experimental Protocol

Instrumentation & Reagents[12]

- LC System: Waters ACQUITY UPLC H-Class or equivalent (Agilent 1290 Infinity II).
- Detector: PDA (Photodiode Array) set to 270 nm (λ max of Ozagrel).
- Reagents:
 - Acetonitrile (LC-MS Grade).[9]
 - Formic Acid (LC-MS Grade).[9]
 - Milli-Q Water (18.2 M Ω).

Chromatographic Conditions

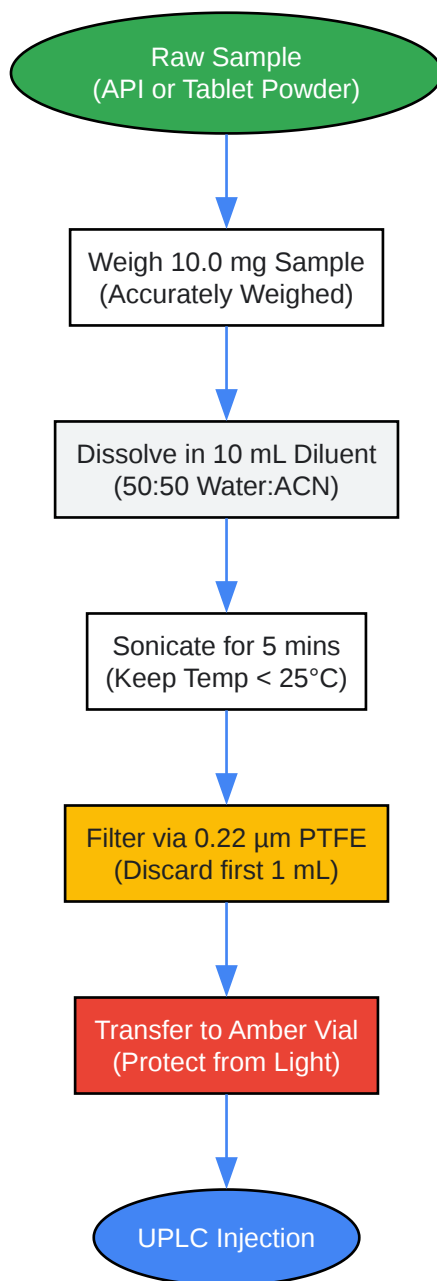
Parameter	Setting	Rationale
Column	ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μ m	Maximizes efficiency for isomer separation.
Column Temp	40°C	Reduces mobile phase viscosity; improves mass transfer.
Sample Temp	10°C	Prevents in-vial degradation of the API.
Injection Vol	1.0 μ L	Low volume prevents column overload and band broadening.
Flow Rate	0.5 mL/min	Optimal linear velocity for 1.7 μ m particles (Van Deemter).
Detection	UV at 270 nm	Absorption maximum for the cinnamoyl moiety.
Run Time	5.0 Minutes	High-throughput capability.

Gradient Table

Time (min)	% Mobile Phase A (0.1% Formic Acid in Water)	% Mobile Phase B (Acetonitrile)	Curve
0.00	95	5	Initial
0.50	95	5	Isocratic Hold (Focusing)
3.50	60	40	Linear Gradient
4.00	5	95	Wash Step
4.50	95	5	Re-equilibration
5.00	95	5	End

Sample Preparation Workflow

To ensure "Trustworthiness" and self-validation, the sample prep includes a light-protection step, as Ozagrel is photosensitive.



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Caption: Step-by-step sample preparation workflow emphasizing light protection (Amber Vial) to prevent artificial generation of Impurity A.

Method Validation (Self-Validating System)

This protocol meets ICH Q2(R1) guidelines. The following criteria serve as system suitability checks before routine analysis.

System Suitability Criteria

- Resolution (): > 2.0 between Ozagrel (E-isomer) and Impurity A (Z-isomer).
- Tailing Factor (): 0.8 – 1.2 for the main Ozagrel peak (indicates successful suppression of silanol interactions).
- Precision: %RSD of peak area < 1.0% for 6 replicate injections of standard.

Linearity & Sensitivity

- Linearity Range: 0.5 µg/mL to 100 µg/mL ().
- LOD (Limit of Detection): ~0.05 µg/mL (S/N > 3).
- LOQ (Limit of Quantitation): ~0.15 µg/mL (S/N > 10).

Robustness Check

- pH Variation: The method is robust at pH 2.5 ± 0.2.
- Temperature: Changes of ±5°C do not significantly impact the critical E/Z resolution.

Results & Discussion

Separation Profile

Under the prescribed conditions, Ozagrel elutes at approximately 2.1 minutes.

- Impurity B (Aldehyde) elutes earlier (~1.5 min) due to higher polarity (lacking the extended conjugation/acid tail interaction).
- Impurity A (Z-isomer) elutes immediately after the main peak (~2.4 min) or before, depending on specific column selectivity (typically Z elutes before E in RP-C18 due to a more compact hydrodynamic volume, but interaction with the stationary phase can vary). Note: In this specific acidic method, the Z-isomer typically elutes slightly before the E-isomer.

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Split Peak	Solvent mismatch.	Ensure sample diluent matches initial mobile phase (95% Water).
Broad Tailing	pH too close to pKa.	Verify Mobile Phase A is pH ~2.5 (0.1% Formic). Do not use neutral water.
Ghost Peaks	Carryover.	Increase wash step duration or use a needle wash (50:50 MeOH:Water).
Growth of Impurity A	Light exposure.	Critical: Use amber glassware and minimize bench time.

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